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Compound of Interest

Compound Name: Sanggenon O

Cat. No.: B15578734 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the available in vivo toxicity data for

Sanggenon O and related compounds derived from the root bark of Morus alba. Due to the

limited public availability of specific quantitative toxicity data for Sanggenon O, this guide

utilizes data from studies on standardized Morus alba root bark extracts and other purified

bioactive compounds from the same source, such as Morusin, to provide a relevant

toxicological context.

Comparative Toxicity Data
The following table summarizes the available in vivo toxicity data for a standardized Morus alba

root bark extract (MA60), rich in sanggenons, and the purified compound Morusin. It is

important to note that direct LD50 values for Sanggenon O from standardized acute toxicity

studies are not readily available in the public domain.
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Test
Substance

Animal Model
Route of
Administration

Key Toxicity
Finding

Reference

Standardized

Morus alba Root

Bark Extract

(MA60)

Mouse Oral

Maximum

Tolerated Dose

(MTD): 100

mg/kg

[No specific

citation available

from search

results]

Morusin Mouse Intraperitoneal

LD50: 20 mg/kg

(in a maximal

electroshock-

induced

convulsion test)

[1]

Morusin Rodents Not specified

No mortality or

severe clinical

signs observed

at doses up to

100 mg/kg

[No specific

citation available

from search

results]

Note: The LD50 value for Morusin was determined in a specific experimental context and may

not be directly comparable to a standard acute toxicity study. The MTD for the Morus alba

extract provides a valuable benchmark for the toxicity of a complex mixture containing various

sanggenons.

Experimental Protocols
The following are detailed methodologies for conducting acute and sub-chronic oral toxicity

studies, based on OECD guidelines. These protocols are provided as a reference for the type

of studies required to formally assess the in vivo toxicity of a compound like Sanggenon O.

Acute Oral Toxicity Study (Adapted from OECD
Guideline 423)
This method allows for the determination of an acute oral LD50 value.

1. Test Animals:
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Healthy, young adult rodents (e.g., rats or mice) of a single sex are used. Females are

generally preferred.

Animals are acclimatized to the laboratory conditions for at least 5 days prior to the study.

2. Housing and Feeding:

Animals are housed in standard cages under controlled temperature, humidity, and lighting

conditions.

Standard laboratory diet and water are provided ad libitum, except for a brief fasting period

before administration of the test substance.

3. Administration of Test Substance:

The test substance is administered orally by gavage in a single dose.

The volume administered should not exceed a species-specific maximum.

Dosing is typically initiated at a starting dose selected from a series of fixed dose levels (e.g.,

5, 50, 300, 2000 mg/kg).

4. Observation:

Animals are observed for mortality, clinical signs of toxicity, and behavioral changes shortly

after dosing and periodically for at least 14 days.

Body weight is recorded at the start of the study and weekly thereafter.

5. Necropsy:

All animals are subjected to a gross necropsy at the end of the observation period.

Sub-Chronic Oral Toxicity Study (Adapted from OECD
Guideline 408)
This study provides information on the potential adverse effects of repeated oral exposure to a

substance over a 90-day period.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15578734?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Test Animals:

Young, healthy rodents (typically rats) of both sexes are used.

Animals are randomly assigned to control and treatment groups.

2. Housing and Feeding:

Similar to the acute toxicity study, animals are maintained under controlled environmental

conditions with free access to food and water.

3. Administration of Test Substance:

The test substance is administered orally on a daily basis for 90 days.

At least three dose levels and a concurrent control group are used.

The highest dose should induce toxic effects but not significant mortality.

4. Observations:

Detailed clinical observations are made daily.

Body weight and food/water consumption are recorded weekly.

Hematological and clinical biochemistry parameters are analyzed at the end of the study.

Ophthalmological examinations are performed before and after the treatment period.

5. Pathology:

All animals are subjected to a full gross necropsy at the end of the study.

Organ weights are recorded.

Histopathological examination of major organs and tissues is performed.

Signaling Pathway Modulations
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Sanggenon O and related compounds from Morus alba have been shown to modulate several

key signaling pathways involved in inflammation and cell proliferation. Understanding these

interactions is crucial for assessing their therapeutic potential and off-target effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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